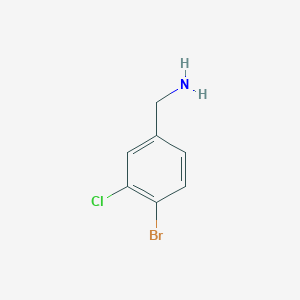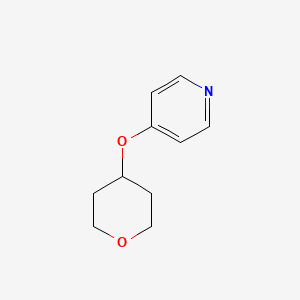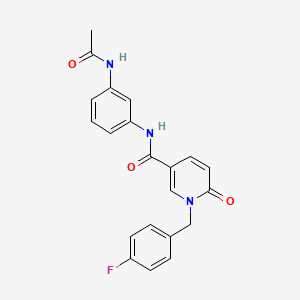![molecular formula C7H7F5N2O B2891816 1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856043-62-3](/img/structure/B2891816.png)
1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a fluorinated heterocyclic compound. The presence of both difluoromethyl and trifluoroethoxy groups makes it a unique molecule with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine atoms often enhances the biological activity, metabolic stability, and lipophilicity of compounds, making them valuable in drug design and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical difluoromethylation of pyrazole derivatives using difluoromethylating agents under specific conditions . The reaction conditions often include the use of radical initiators and solvents that can stabilize the intermediate radicals.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the selection of cost-effective and readily available reagents is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Applications De Recherche Scientifique
1-(Difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is explored for developing drugs with improved efficacy and stability.
Industry: The compound is used in the development of advanced materials with specific properties such as hydrophobicity and thermal stability
Mécanisme D'action
The mechanism of action of 1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific targets. The compound may modulate biological pathways by inhibiting or activating enzymes, altering signal transduction, or affecting gene expression .
Comparaison Avec Des Composés Similaires
- 1-(Trifluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- 1-(Difluoromethyl)-3-[(2,2,2-difluoroethoxy)methyl]-1H-pyrazole
- 1-(Difluoromethyl)-3-[(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazole
Comparison: Compared to similar compounds, 1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is unique due to the specific combination of difluoromethyl and trifluoroethoxy groups. This combination can result in distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable molecule for further research and development .
Propriétés
IUPAC Name |
1-(difluoromethyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5N2O/c8-6(9)14-2-1-5(13-14)3-15-4-7(10,11)12/h1-2,6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEAJHVMZUJYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1COCC(F)(F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}pyrazine-2-carboxamide](/img/structure/B2891734.png)
![2-Chloro-1-[3-(hydroxymethyl)-3-methyl-2,4-dihydroquinolin-1-yl]ethanone](/img/structure/B2891735.png)
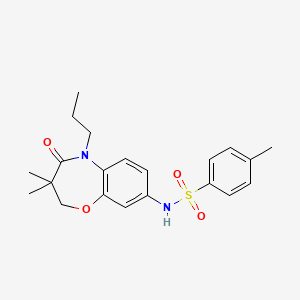
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2891741.png)
![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2891742.png)
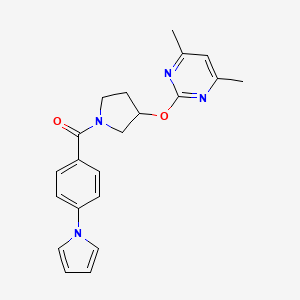
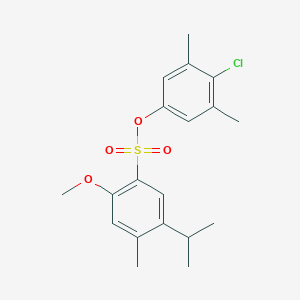
![ethyl 7-butyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2891745.png)
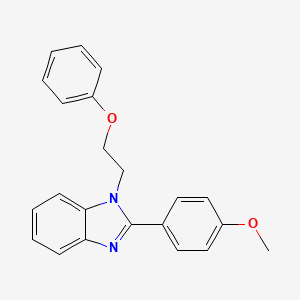
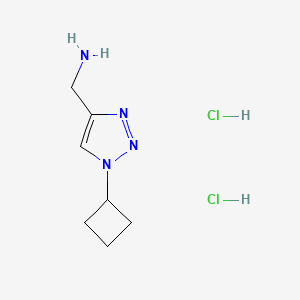
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2891751.png)
